Ethyl 2-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetate
Description
Ethyl 2-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetate is a hybrid heterocyclic compound featuring a quinazolin-4-one core linked via a methylsulfanyl bridge to a 1,3-thiazol-4-yl moiety, which is further substituted with an ethyl acetate group. Quinazolinones are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
CAS No. |
852299-86-6 |
|---|---|
Molecular Formula |
C16H15N3O3S2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H15N3O3S2/c1-2-22-14(20)7-10-8-23-16(17-10)24-9-13-18-12-6-4-3-5-11(12)15(21)19-13/h3-6,8H,2,7,9H2,1H3,(H,18,19,21) |
InChI Key |
XCRLOUCABVABPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CSC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
Reacting 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline with ethyl 2-(2-mercapto-1,3-thiazol-4-yl)acetate in the presence of a base (e.g., K₂CO₃) facilitates sulfanyl bond formation. The reaction is typically conducted in anhydrous DMF at 60–80°C for 6–12 hours, yielding the coupled product in 65–72% efficiency.
Thiol-ene Click Chemistry
An alternative approach involves radical-mediated thiol-ene coupling under UV light. This method offers regioselectivity and milder conditions, though it requires careful handling of photoinitiators (e.g., DMPA).
Optimization and Catalytic Approaches
Metal-Catalyzed Cross-Coupling
Gold(III) catalysts, such as KAuCl₄, have been employed to mediate C–S bond formation in related quinazolinone-thiazole hybrids. For instance, AuCl₃ promotes the coupling of enynones with thiols, achieving 81% yield in acetonitrile at 80°C.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol by Liu et al. achieved 85% yield in 15 minutes by irradiating a mixture of quinazolinone chloride and thiazole thiol in ethanol at 120°C.
Structural Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic and crystallographic methods:
- IR Spectroscopy : C=O stretches at 1680–1650 cm⁻¹ (quinazolinone) and 1730 cm⁻¹ (ester).
- 1H NMR : Distinct signals include δ 4.15 ppm (quartet, CH₂CH₃), δ 3.85 ppm (singlet, SCH₂), and δ 7.3–8.1 ppm (aromatic protons).
- X-ray Crystallography : Dihedral angles between quinazolinone and thiazole rings typically range from 75–90°, confirming non-planar geometry.
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky substituents on the quinazolinone or thiazole rings hinder coupling efficiency. Using polar aprotic solvents (e.g., DMF) and elevated temperatures improves reactivity.
- Byproduct Formation : Competing reactions, such as disulfide formation, are minimized by degassing solvents and employing inert atmospheres.
Chemical Reactions Analysis
Types of Reactions: WAY-646995 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis of Ethyl 2-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetate
The compound can be synthesized through a multi-step process involving the reaction of 2-mercapto derivatives of quinazolinone with ethyl chloroacetate. The synthetic route typically involves:
- Formation of the Quinazolinone Derivative : The initial step involves the synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one from anthranilic acid and phenyl isothiocyanate.
- Reaction with Ethyl Chloroacetate : The quinazolinone derivative is then reacted with ethyl chloroacetate under alkaline conditions to yield the target compound.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Antitumor Activity : Compounds derived from quinazolinone structures have shown significant antitumor properties. Studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines .
- Antibacterial Properties : The compound's thiazole and quinazoline moieties contribute to its antibacterial efficacy against a range of pathogenic bacteria. Research has demonstrated that these compounds can disrupt bacterial growth by interfering with essential cellular processes .
- COX Inhibition : Certain derivatives related to this compound have been evaluated for cyclooxygenase (COX) inhibition, which is crucial in the management of inflammation and pain. For instance, related quinazoline derivatives have shown promising COX-2 inhibitory activity .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry investigated various quinazoline derivatives, including those similar to this compound. The results indicated that these compounds exhibited potent cytotoxic effects on human cancer cell lines, leading to apoptosis and cell cycle arrest at specific phases .
Case Study 2: Antibacterial Testing
In another study focusing on antibacterial activity, derivatives containing the thiazole and quinazoline frameworks were screened against several Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating effective antibacterial action .
Summary Table of Biological Activities
Mechanism of Action
WAY-646995 can be compared with other similar compounds, such as cinaciguat hydrochloride, which also activates soluble guanylate cyclase independently of nitric oxide . The uniqueness of WAY-646995 lies in its specific molecular structure and the resulting biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound is differentiated from analogs by its methylsulfanyl-thiazole linkage and ethyl acetate side chain. Key comparisons include:
a) Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate ()
- Structural Difference: Lacks the thiazole ring; instead, the quinazolinone is directly linked to the ethyl acetate via a sulfanyl group.
- Synthesis : Derived from anthranilic acid and phenyl isothiocyanate, followed by alkylation with ethyl chloroacetate .
b) Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()
- Structural Difference: Substituted with a 3-methoxyphenyl group on the quinazolinone and a methyl acetate group.
- Activity : Exhibits anticancer and antimicrobial properties, attributed to the electron-donating methoxy group enhancing membrane penetration .
- Synthesis : Utilizes green chemistry (deep eutectic solvents and microwaves), achieving 59% yield in 10 minutes .
c) Ethyl 2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetate ()
Research Findings and Implications
Pharmacological Potential: The thiazole moiety in the target compound may broaden its activity spectrum compared to non-thiazole analogs, particularly in enzyme inhibition .
Synthetic Efficiency : Green methods (DES, microwaves) offer eco-friendly advantages over traditional approaches, aligning with sustainable chemistry trends .
Crystallographic Insights: Quinazolinone derivatives exhibit diverse intermolecular interactions (e.g., hydrogen bonds, π-π stacking), influencing solubility and bioavailability .
Biological Activity
Ethyl 2-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a quinazoline moiety linked to a thiazole group through a sulfanyl bridge. The synthesis typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, yielding ethyl 2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl acetate as an intermediate .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₃S |
| Molecular Weight | 342.46 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related compounds in the quinazoline family. For instance, derivatives of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one have shown significant antibacterial effects against various pathogens, suggesting that this compound may exhibit similar properties .
Antitumor Activity
Research indicates that compounds containing quinazoline structures can possess antitumor properties. For example, studies have demonstrated that certain quinazoline derivatives induce apoptosis in cancer cell lines, such as HL-60 cells. The mechanism often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study: Apoptosis Induction
A study involving a related compound demonstrated significant induction of apoptosis in HL-60 cells at varying concentrations (0, 5, 25, and 50 µM), with apoptotic fractions reaching as high as 80% at the highest concentration. This was accompanied by increased levels of intracellular calcium and reactive oxygen species (ROS), which are known mediators of apoptosis .
Table 2: Biological Activity Summary
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antitumor | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Upregulation of Bax; downregulation of Bcl-2 |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetate?
The compound is synthesized via a multi-step approach involving:
- Thiazole formation : Refluxing benzothioamide derivatives with brominated esters (e.g., ethyl 4-bromo-3-oxobutanoate) in absolute ethanol, followed by ether extraction and sodium sulfate drying to isolate intermediates .
- Quinazoline coupling : Reacting thiazole intermediates with 4-oxo-3,4-dihydroquinazolin-2-yl derivatives under acidic conditions (e.g., glacial acetic acid) to introduce the sulfanyl group .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
| Step | Reagents/Conditions | Key Intermediate | Yield Range |
|---|---|---|---|
| 1 | Ethanol, reflux, 1h | Ethyl thiazole-acetate | 60-75% |
| 2 | Glacial AcOH, 4h | Quinazoline-thiazole conjugate | 50-65% |
Q. Which spectroscopic techniques are employed to confirm the structure of this compound?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
- X-ray crystallography : Single-crystal analysis to resolve bond lengths/angles and confirm stereochemistry .
- Elemental analysis : Matching experimental C, H, N, S values to theoretical calculations within 0.4% deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies (e.g., unexpected NMR splitting or HRMS deviations) require:
- Multi-technique validation : Cross-checking NMR, IR, and X-ray data to identify anomalies .
- Computational modeling : Density Functional Theory (DFT) to simulate NMR spectra and compare with experimental results .
- Crystallographic refinement : Using SHELXL to resolve ambiguities in molecular geometry .
Q. What methodological steps are critical for refining the crystal structure using SHELXL?
SHELXL refinement involves:
- Data preparation : Inputting hkl files with intensity data and Laue group symmetry .
- Space group determination : SHELXT for automated space group assignment .
- Refinement cycles : Iterative adjustment of atomic coordinates, displacement parameters, and restraints until R-factor converges (<0.05) .
- Validation : PLATON or CCDC tools to check for voids, missed symmetry, or twinning .
| SHELXL Parameter | Typical Value | Purpose |
|---|---|---|
| R1 (I > 2σ(I)) | <0.05 | Measures model accuracy |
| wR2 | <0.15 | Weighted residual |
| GooF | ~1.0 | Model fit to data |
Q. How can molecular docking be utilized to predict biological activity?
- Target selection : Identify proteins (e.g., tyrosinase, kinase) with binding pockets complementary to the compound’s thiazole and quinazoline moieties .
- Docking software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .
Q. What strategies address low yields in the sulfanyl coupling step?
Yield optimization involves:
Q. How to design structure-activity relationship (SAR) studies for thiazole-quinazoline hybrids?
SAR strategies include:
- Substituent variation : Modifying the quinazoline 3-position (e.g., phenyl vs. alkyl groups) to assess steric/electronic effects .
- Bioisosteric replacement : Swapping the thiazole sulfur with selenium or oxygen to study redox activity .
- Pharmacophore mapping : Overlaying active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. ATP-based viability) .
- Metabolite profiling : LC-MS to detect degradation products that may interfere with activity .
- Dose-response curves : Use Hill slopes to differentiate specific binding from non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
